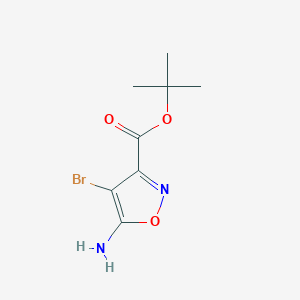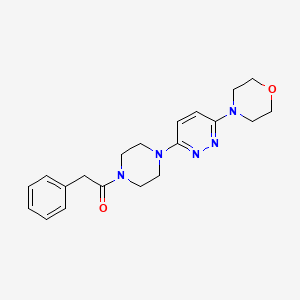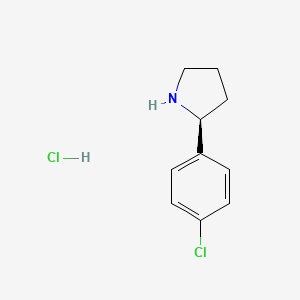
(s)-2-(4-Chlorophenyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
-(s)-2-(4-Chlorophenyl)pyrrolidine hydrochloride, also known as 2-(4-chlorophenyl)pyrrolidine hydrochloride or 2-CPH, is a synthetic compound that is widely used as an intermediate in the synthesis of pharmaceuticals, and as a reagent in organic synthesis. It is a white to off-white crystalline powder that is soluble in water, and is used in a variety of laboratory experiments. 2-CPH has been the subject of numerous scientific studies, and has a number of biochemical and physiological effects.
Scientific Research Applications
Organic Synthesis and Chemical Reactions
A notable application involves the synthesis of new organic compounds, such as Tetrathiafulvalene-π-Spacer-Acceptor Derivatives, which are prepared through reactions involving similar compounds. These derivatives have been characterized for their optical and electrochemical properties, indicating their potential use in electronic materials (Andreu et al., 2000). Similarly, the synthesis and characterization of Co(III) complexes using pyrrolidine derivatives underscore their significance in coordination chemistry and potentially in catalysis (Amirnasr et al., 2001).
Material Science and Polymer Chemistry
In the realm of material science, research on polyimides containing pyridine and pyrrolidine groups reveals their high thermal stability and solubility in organic solvents. These properties make them attractive for applications requiring durable and processable polymers (Huang et al., 2017). The study of fluorescent poly(pyridine-imide) acid chemosensors, which can act as "off–on" fluorescent switches for acids, demonstrates the utility of pyrrolidine derivatives in developing new sensory materials (Wang et al., 2008).
properties
IUPAC Name |
(2S)-2-(4-chlorophenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEQCCJUWYROBR-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-2-(4-Chlorophenyl)pyrrolidine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

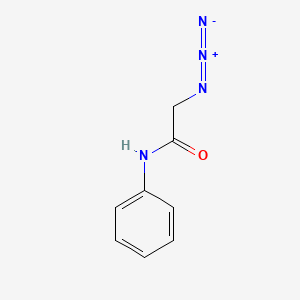
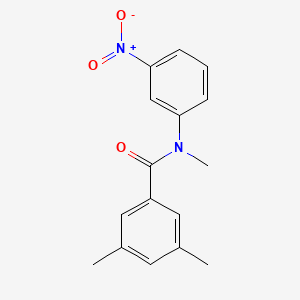
![3-Bromo-2,4-difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2896897.png)

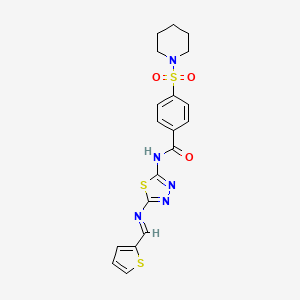

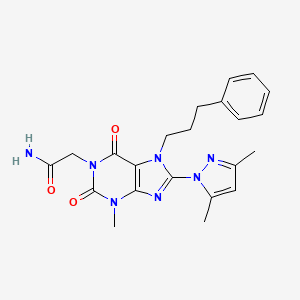
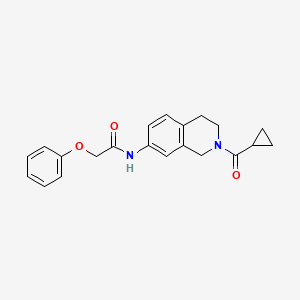
![3-(4-chlorophenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2896905.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2896908.png)

